2,4-Dihydroxy-5-nitrobenzoic acid
Overview
Description
“2,4-Dihydroxy-5-nitrobenzoic acid” is a chemical compound with the CAS Number: 13722-96-8 . It has a molecular weight of 199.12 and its IUPAC name is 2,4-dihydroxy-5-nitrobenzoic acid . The compound is solid in physical form .
Synthesis Analysis
The synthesis of 2,4-Dihydroxy-5-nitrobenzoic acid can be achieved through the nitration of α-resorcylic acid . The reaction products are separated by selective crystallization from water and ethyl acetate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5NO6/c9-5-2-6 (10)4 (8 (13)14)1-3 (5)7 (11)12/h1-2,9-10H, (H,11,12) .
Chemical Reactions Analysis
2-Hydroxy-5-nitrobenzoic acid has been found to inhibit the activity of wild type-bovine low M_r protein tyrosine phosphatase .
Physical And Chemical Properties Analysis
The compound is solid in physical form . It has a density of 1.8±0.1 g/cm^3 . The boiling point is 474.0±30.0 °C at 760 mmHg .
Scientific Research Applications
Synthesis and Structural Analysis
2,4-Dihydroxy-5-nitrobenzoic acid has been studied in the context of its synthesis and crystal structure. For instance, Čorić et al. (2009) described the nitration of α-resorcylic acid to create similar compounds and analyzed their crystal structures through X-ray single-crystal diffraction analysis and DFT calculations. This research highlights the compound's relevance in understanding molecular interactions and structure-function relationships (Čorić, Milić, Matković-Čalogović, & Tomašković, 2009).
Chemical Reactivity and Stability
Research on related nitrobenzoic acids explores their potential as building blocks in heterocyclic oriented synthesis (HOS). For example, Křupková et al. (2013) discussed the use of 4-Chloro-2-fluoro-5-nitrobenzoic acid in the preparation of various heterocycles, which are crucial in drug discovery. This study demonstrates the compound's utility in synthesizing biologically active molecules (Křupková, Funk, Soural, & Hlaváč, 2013).
Physico-Chemical Properties and Applications
The physico-chemical properties of similar nitrobenzoic acids and their metal complexes have been a subject of study. For instance, D'angelo et al. (2008) synthesized metal complexes of 3-nitro-4-hydroxybenzoic acid and investigated their anticonvulsant activities, highlighting potential medicinal applications (D'angelo, Morgant, Ghermani, Desmaële, Fraisse, Bonhomme, Dichi, Sghaier, Li, Journaux, & Sorenson, 2008).
Safety and Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place and the container should be kept tightly closed .
Mechanism of Action
Target of Action
The primary target of 2,4-Dihydroxy-5-nitrobenzoic acid is the enzyme p-hydroxybenzoate hydroxylase . This enzyme is found in organisms such as Pseudomonas aeruginosa and Pseudomonas fluorescens . The enzyme plays a crucial role in the hydroxylation of benzoic acid derivatives, a key step in the degradation of aromatic compounds .
Mode of Action
2,4-Dihydroxy-5-nitrobenzoic acid interacts with its target enzyme by acting as a substrate. The nitro group on the compound is reduced by the enzyme, leading to the formation of an amino group . This change can affect the enzyme’s activity and potentially disrupt the metabolic processes that rely on this enzyme .
Biochemical Pathways
Disruption of this pathway could lead to the accumulation of certain aromatic compounds, potentially affecting cellular functions .
Pharmacokinetics
Its metabolism and elimination would depend on various factors, including the presence of specific enzymes and transporters .
Result of Action
Its interaction with p-hydroxybenzoate hydroxylase suggests that it could disrupt the normal function of cells that rely on the degradation of aromatic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-Dihydroxy-5-nitrobenzoic acid. Factors such as pH, temperature, and the presence of other compounds can affect the compound’s stability and its interaction with its target enzyme .
properties
IUPAC Name |
2,4-dihydroxy-5-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO6/c9-5-2-6(10)4(8(13)14)1-3(5)7(11)12/h1-2,9-10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVHFWKCHUQZGSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40929741 | |
Record name | 2,4-Dihydroxy-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40929741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dihydroxy-5-nitrobenzoic acid | |
CAS RN |
13722-96-8 | |
Record name | Benzoic acid, 2,4-dihydroxy-5-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013722968 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dihydroxy-5-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40929741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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